REACTION_SMILES
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[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[CH3:1][S-:2].[F:4][c:5]1[cH:6][c:7]2[c:11]([cH:12][c:13]1[F:14])[NH:10][C:9](=[O:15])[C:8]2=[O:16].[Na+:3]>>[CH3:1][S:2][c:13]1[c:5]([F:4])[cH:6][c:7]2[c:11]([cH:12]1)[NH:10][C:9](=[O:15])[C:8]2=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[S-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Nc2cc(F)c(F)cc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CSc1cc2c(cc1F)C(=O)C(=O)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |